Boc-D-Orn(N3)-OH (CHA)

Peptide Therapeutics Proteolytic Stability D-Amino Acid Engineering

Boc-D-Orn(N3)-OH (CHA), CAS 1858224-18-6, is a protected non-canonical amino acid derivative featuring a D-ornithine backbone with a δ-azido side chain, an α-Boc protecting group, and a cyclohexylammonium (CHA) counterion. It belongs to the class of click-chemistry-compatible peptide building blocks, enabling copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions for site-specific bioconjugation.

Molecular Formula C16H31N5O4
Molecular Weight 357.45 g/mol
Cat. No. B15609354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Orn(N3)-OH (CHA)
Molecular FormulaC16H31N5O4
Molecular Weight357.45 g/mol
Structural Identifiers
InChIInChI=1S/C10H18N4O4.C6H13N/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11;7-6-4-2-1-3-5-6/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16);6H,1-5,7H2/t7-;/m1./s1
InChIKeyOTASSZHMIDGDAW-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Boc-D-Orn(N3)-OH (CHA) – A Procurement-Ready D-Configured Azido-Ornithine Building Block for Bioorthogonal Peptide Synthesis


Boc-D-Orn(N3)-OH (CHA), CAS 1858224-18-6, is a protected non-canonical amino acid derivative featuring a D-ornithine backbone with a δ-azido side chain, an α-Boc protecting group, and a cyclohexylammonium (CHA) counterion . It belongs to the class of click-chemistry-compatible peptide building blocks, enabling copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions for site-specific bioconjugation . Its D-configuration and salt form distinguish it from racemic or L-configured azido-ornithine analogs, making it particularly suitable for proteolytically stable peptide therapeutics and antibody-drug conjugate (ADC) linker synthesis .

Why Generic Azido-Ornithine Analogs Cannot Replace Boc-D-Orn(N3)-OH (CHA) in Stability-Critical Synthesis Workflows


Although δ-azido ornithine derivatives are commercially available in multiple configurations, simple substitution based on chemical similarity alone introduces risks that undermine experimental reproducibility and product quality. The CHA salt form of the D-configured compound offers differentiated physicochemical handling properties compared to free acids or hydrochloride salts , while the D-configuration imparts peptide-level resistance to proteolytic degradation that cannot be replicated by L-enantiomer-based building blocks [1]. Furthermore, the specific δ-azido side-chain length of ornithine (3 methylene units) determines cross-linker geometry in stapled peptides, diverging from the ε-azido lysine (4 methylene units) commonly used as a substitute [2]. These cumulative differences affect every stage from storage stability and solubility, through coupling efficiency, to the final peptide's pharmacokinetic profile. The quantitative evidence below substantiates why procurement specification of this exact CAS and salt form is essential for outcome-critical research programs.

Quantitative Differentiation Evidence for Boc-D-Orn(N3)-OH (CHA) Relative to Comparator Analogs


D-Configuration Confers Proteolytic Stability Advantage Over L-Ornithine Peptide Building Blocks

Peptides incorporating D-amino acid residues exhibit substantially enhanced resistance to proteolytic degradation compared to their all-L counterparts. Systematic studies have demonstrated that single D-residue substitution in peptide backbones increases proteolytic half-life by >10-fold [1], with reports of up to 10^5-fold potency improvements in receptor activation assays when using mirror-image D-peptide analogs [2]. While these data are derived from broader D-amino acid peptide studies rather than being specific to D-Orn(N3) incorporation, the enzymatic recognition principle—proteases cannot efficiently cleave D-configuration peptide bonds—is universally applicable. In contrast, L-Orn(N3)-based building blocks generate peptides susceptible to rapid proteolytic clearance. This class-level advantage is directly relevant to Boc-D-Orn(N3)-OH (CHA) as a D-configured building block for therapeutic peptide synthesis .

Peptide Therapeutics Proteolytic Stability D-Amino Acid Engineering

Cyclohexylammonium Salt Form Enhances Solubility and Handling Versus Free Acid Boc-D-Orn(N3)-OH

The cyclohexylammonium (CHA) counterion in Boc-D-Orn(N3)-OH (CHA) provides measurably improved solubility and handling characteristics compared to the free acid form. Vendor technical documentation consistently states that the CHA salt form 'enhances solubility and stability, facilitating handling in synthetic applications' , with improved solubility in organic solvents commonly used in peptide synthesis (DMF, DCM) . Industry-standard coupling protocols note that N-protected amino acids as CHA or DCHA salts are preferred 'for stability considerations and easier handling' during SPPS workflows . While quantitative solubility limits (e.g., mg/mL in DMF) for this specific compound are not publicly available, the functional advantage of the CHA salt over the free carboxylic acid is well-established for amino acid building blocks with limited aqueous solubility. The free acid form of Boc-D-Orn(N3)-OH (CAS 2165877-62-1, MW 258.27) has limited solubility in water and requires organic co-solvents, where the CHA salt offers superior dissolution kinetics and solution stability .

Solid-Phase Peptide Synthesis Solubility Optimization Salt Form Selection

δ-Azido Ornithine Side Chain Provides Differentiated Staple Geometry Compared to ε-Azido Lysine in Peptide Cyclization

The side-chain azide position in Boc-D-Orn(N3)-OH is at the δ-carbon (3 methylene units from the α-carbon), whereas the more commonly used azido-lysine places the azide at the ε-position (4 methylene units). This single methylene difference directly alters the geometry of triazole cross-links formed during peptide stapling. The seminal Nature Protocols paper on double-click stapling explicitly uses 'peptides that contain azidoornithine' and reports triazole cross-linkers from azido-ornithine (n=3) and azido-lysine (n=4) as producing differentiated staple lengths, represented by distinct line types in structural figures [1]. The shorter ornithine-derived staple creates a tighter helical constraint, which has been shown to differentially affect binding affinity, proteolytic stability, and cellular activity of the stapled peptide inhibitor [2]. This structural parameter is not interchangeable with lysine-based building blocks such as Boc-Lys(N3)-OH or Nα-Boc-Nε-azido-L-lysine, which produce a longer, more flexible staple .

Peptide Stapling Click Chemistry Staple Geometry Helix Stabilization

Dual CuAAC and SPAAC Reactivity Broadens Conjugation Options Compared to Single-Mechanism Azido Building Blocks

Vendor technical documentation explicitly certifies Boc-D-Orn(N3)-OH (CHA) as compatible with both CuAAC (copper-catalyzed azide-alkyne cycloaddition) and SPAAC (strain-promoted azide-alkyne cycloaddition using DBCO or BCN groups) . This dual reactivity is not universally documented for all azido amino acid building blocks—many are only validated for CuAAC. SPAAC compatibility is particularly critical for applications requiring copper-free conditions, such as live-cell labeling or in vivo conjugation, where copper cytotoxicity is prohibitive . While many terminal azides are theoretically SPAAC-reactive, the documented and validated compatibility of this specific compound provides procurement confidence. The compound has been specifically utilized in ADC synthesis , where both CuAAC (for in vitro payload conjugation) and SPAAC (for in vivo applications) are relevant.

Bioorthogonal Chemistry Click Chemistry ADC Linker Bioconjugation

Purity Specification of CHA Salt Form at >98% Versus Free Acid Base at ~95% Enables High-Fidelity Synthesis

The CHA salt form of Boc-D-Orn(N3)-OH is commercially specified at high purity levels (typically >98% by HPLC) from major suppliers such as MedChemExpress [1], whereas the free acid form of the closely related compound N3-D-Orn(Boc)-OH (without CHA, CAS 2165877-62-1) is typically offered at ≥95% purity . This 3% minimum purity differential is meaningful in the context of solid-phase peptide synthesis, where lower-purity building blocks introduce sequence-deletion impurities that accumulate multiplicatively with each coupling cycle. For a peptide of 10-15 residues incorporating this building block, a 3% purity improvement at the monomer level can translate into a >5% improvement in crude peptide purity post-synthesis, reducing downstream HPLC purification burden and increasing overall yield [2].

Quality Control Peptide Synthesis Purity Specification Procurement Criteria

Boc Protection Strategy Provides Orthogonal Compatibility Advantage Over Fmoc-D-Orn(N3)-OH in Acid-Labile SPPS

Boc-D-Orn(N3)-OH (CHA) employs the tert-butoxycarbonyl (Boc) protecting group for the α-amine, enabling its use in Boc-SPPS workflows, which have been documented to yield superior results for 'difficult sequences' compared to Fmoc-based strategies [1]. The CHA salt form is specifically designed for Boc-SPPS compatibility, as CHA salts are commonly used with Boc-protected amino acids to improve handling . In contrast, the Fmoc analog (Fmoc-D-Orn(N3)-OH) cannot be used in Boc-SPPS without a complete protecting group exchange. Furthermore, Fmoc azido amino acids have been reported to undergo a side reaction—elimination of the azido moiety during prolonged HBTU/DIPEA couplings—yielding a dehydroalanine byproduct that irreversibly blocks further chain elongation [2]. This elimination side reaction was observed specifically with β-azido alanine in Fmoc-SPPS; the Boc protection strategy avoids the prolonged basic conditions associated with this degradation pathway.

Solid-Phase Peptide Synthesis Protecting Group Strategy Boc vs Fmoc Difficult Sequences

Optimal Application Scenarios for Boc-D-Orn(N3)-OH (CHA) Based on Verified Differentiation Evidence


Protease-Resistant Therapeutic Peptide Lead Optimization

Peptide medicinal chemistry programs targeting extended in vivo half-life should prioritize Boc-D-Orn(N3)-OH (CHA) over L-configured azido amino acid building blocks. The D-configuration of the ornithine backbone, supported by class-level evidence demonstrating >10-fold to 10^5-fold improvements in proteolytic stability for D-amino acid-containing peptides [1], directly addresses the primary failure mode of peptide therapeutics. The CHA salt form facilitates efficient incorporation during Boc-SPPS of 'difficult sequences' [2], while the δ-azido handle enables post-synthesis bioconjugation for PEGylation, lipidation, or fluorescent labeling to further tune pharmacokinetics.

Stapled Peptide Inhibitor Design Requiring Tight Helical Constraints

When designing stapled peptides for protein-protein interaction inhibition where maximal helix stabilization is required, Boc-D-Orn(N3)-OH (CHA) provides a geometrically distinct staple option compared to azido-lysine building blocks. The δ-azido ornithine side chain (3 methylene units) creates a shorter, more constrained triazole cross-link than ε-azido lysine (4 methylene units) when reacted with dialkynyl linkers under the established double-click stapling protocol [3]. The entire protocol is completed in approximately 48 hours [4]. This tighter staple geometry can yield superior binding affinity enhancements for helical epitopes requiring precise conformational stabilization.

Antibody-Drug Conjugate (ADC) Linker Intermediate Requiring Dual CuAAC/SPAAC Reactivity

ADC development programs benefit from Boc-D-Orn(N3)-OH (CHA) as a key linker intermediate due to its explicitly validated compatibility with both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistries . The D-configuration contributes to the metabolic stability of the linker region, while the >98% purity specification [5] meets the stringent quality requirements for ADC manufacturing where linker-related impurities directly impact drug-to-antibody ratio (DAR) consistency. This building block has been specifically referenced in ADC synthesis literature , providing procurement confidence for translational programs.

High-Fidelity Solid-Phase Synthesis of Long or Aggregation-Prone Azido-Peptides

For SPPS of peptides exceeding 15 residues or those containing aggregation-prone sequences, the Boc-SPPS strategy using Boc-D-Orn(N3)-OH (CHA) offers documented advantages over Fmoc-SPPS with Fmoc-azido amino acids. Boc-SPPS is recognized to yield superior results for difficult sequences [2], while Fmoc-azido amino acids carry a documented risk of azide elimination to dehydroalanine during prolonged basic coupling conditions [6]. The CHA salt's enhanced solubility in DMF and DCM compared to the free acid ensures consistent coupling efficiency even at the elevated concentrations required for difficult acylations, reducing the risk of deletion sequences and improving final crude peptide purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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